2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid
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Overview
Description
2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It features a pyridine ring substituted with a carboxylic acid group at the third position and a phenyl ring bearing a hydroxymethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Suzuki-Miyaura coupling reaction, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green solvents can also be incorporated to make the process more sustainable.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
- Oxidation of the hydroxymethyl group yields 2-[4-(Carboxy)phenyl]pyridine-3-carboxylic acid.
- Reduction of the carboxylic acid group yields 2-[4-(Hydroxymethyl)phenyl]pyridine-3-methanol.
- Nitration of the phenyl ring yields 2-[4-(Nitrohydroxymethyl)phenyl]pyridine-3-carboxylic acid.
Scientific Research Applications
2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-[4-(Methoxymethyl)phenyl]pyridine-3-carboxylic acid
- 2-[4-(Hydroxyethyl)phenyl]pyridine-3-carboxylic acid
- 2-[4-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Uniqueness: 2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid is unique due to the specific positioning of the hydroxymethyl and carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-3-5-10(6-4-9)12-11(13(16)17)2-1-7-14-12/h1-7,15H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILECWQJERFMGDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687114 |
Source
|
Record name | 2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255635-08-5 |
Source
|
Record name | 2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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